N-[2-(2-methoxyphenyl)ethyl]cycloheptanamine
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Overview
Description
N-[2-(2-methoxyphenyl)ethyl]cycloheptanamine is an organic compound that belongs to the class of amines It features a cycloheptane ring attached to an amine group, which is further connected to a 2-(2-methoxyphenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]cycloheptanamine typically involves the reaction of cycloheptanone with 2-(2-methoxyphenyl)ethylamine under reductive amination conditions. The process can be summarized as follows:
Formation of the imine intermediate: Cycloheptanone reacts with 2-(2-methoxyphenyl)ethylamine in the presence of an acid catalyst to form an imine intermediate.
Reduction of the imine: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with metal catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids, and aldehydes.
Reduction: Alcohols and secondary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]cycloheptanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter activity and its potential use in treating neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]cycloheptanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N-[2-(2-methoxyphenyl)ethyl]cycloheptanamine can be compared with other similar compounds, such as:
N-[2-(2-methoxyphenyl)ethyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring. This difference in ring size can affect the compound’s chemical reactivity and biological activity.
N-[2-(2-methoxyphenyl)ethyl]cyclopentanamine: Features a cyclopentane ring, which further alters its properties compared to the cycloheptane and cyclohexane analogs.
N-[2-(2-methoxyphenyl)ethyl]benzylamine: Contains a benzyl group instead of a cycloalkane ring, leading to different chemical and biological characteristics.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-18-16-11-7-6-8-14(16)12-13-17-15-9-4-2-3-5-10-15/h6-8,11,15,17H,2-5,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOARZZPWIYGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197916 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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